![molecular formula C12H16BrNO3 B191431 Hydrocotarnine hydrobromide CAS No. 5985-00-2](/img/structure/B191431.png)
Hydrocotarnine hydrobromide
描述
盐酸氢可待因是一种从鸦片中提取的结晶生物碱,由可待因还原而成。 它是一种非麻醉性鸦片生物碱,已知可以增强羟考酮的镇痛作用,但其确切机制尚不清楚 .
准备方法
盐酸氢可待因可以通过多种合成路线合成。一种常见的方法涉及可待因的还原。反应条件通常包括使用还原剂,如硼氢化钠或氢化铝锂。 工业生产方法可能涉及大规模还原过程,并优化反应条件以确保高产率和纯度 .
化学反应分析
盐酸氢可待因会发生多种类型的化学反应,包括:
氧化: 它可以被氧化形成可待因。
还原: 可待因还原成氢可待因是一个关键反应。
取代: 它可以与各种试剂发生取代反应,形成衍生物。
这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物包括可待因及其衍生物 .
科学研究应用
Chemical Properties and Structure
Hydrocotarnine hydrobromide has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₆BrNO₃
- Molecular Weight : 302.16 g/mol
- Structural Features : It is characterized by a tetrahydroisoquinoline backbone, which contributes to its biological activity and interaction with neurotransmitter systems, particularly dopamine and serotonin .
Pharmacological Applications
This compound exhibits a range of pharmacological activities, making it a subject of interest in various research areas:
- Analgesic Properties : Studies suggest that hydrocotarnine may potentiate the analgesic effects of other opioids like oxycodone, although the exact mechanisms remain unclear .
- Neuroprotective Effects : Its interaction with neurotransmitter systems positions it as a potential candidate for neuroprotection in various neurological disorders.
- Antidepressant Potential : Due to its structural similarities with other psychoactive compounds, hydrocotarnine is being investigated for possible antidepressant effects .
Case Study 1: Analgesic Efficacy
A study explored the combined effects of this compound and oxycodone on pain management in animal models. Results indicated that the combination provided greater analgesic effects than oxycodone alone, suggesting a synergistic relationship that warrants further investigation into dosage optimization and safety profiles .
Case Study 2: Neuroprotective Mechanisms
Research conducted on neurodegenerative disease models demonstrated that this compound exhibited protective effects against neuronal damage induced by oxidative stress. This study emphasizes its potential as a therapeutic agent in conditions like Alzheimer's disease .
作用机制
盐酸氢可待因的确切作用机制尚未完全了解。据信它可以增强羟考酮的镇痛作用,可能是通过与阿片受体或其他分子靶标的相互作用。 研究表明它不会显着影响某些细胞色素 P450 酶的代谢活性,表明其机制是特异性和靶向的 .
相似化合物的比较
盐酸氢可待因可以与其他类似化合物进行比较,例如:
可待因: 氢可待因的氧化形式。
羟考酮: 一种被氢可待因增强的阿片类镇痛药。
其他鸦片生物碱: 如吗啡和可待因,它们具有不同的药理特征。
生物活性
Hydrocotarnine hydrobromide is a non-narcotic opium alkaloid that has garnered interest due to its potential analgesic properties and interactions with other opioids, particularly oxycodone. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Hydrocotarnine is structurally related to morphine and shares some pharmacological properties. It is believed to enhance the analgesic effects of oxycodone, although the exact mechanism remains unclear. Research suggests that hydrocotarnine may influence various metabolic pathways, particularly those involving cytochrome P450 enzymes.
Key Findings on Metabolic Activity
- Cytochrome P450 Interaction : In vitro studies indicate that hydrocotarnine does not significantly alter the metabolic activities of CYP2C9, CYP2C19, and CYP2E1. However, it exhibits weak inhibitory effects on CYP3A4 and CYP2D6 at concentrations below 3.88 mM, with inhibition rates remaining under 50% .
- Analgesic Potentiation : The combination of oxycodone and hydrocotarnine has been shown to be effective in managing cancer pain, suggesting a synergistic effect in analgesia .
Pharmacological Effects
Hydrocotarnine's pharmacological profile includes several notable effects:
- Analgesic Properties : Clinical applications highlight its use in conjunction with oxycodone for cancer pain management, showcasing its role as an adjunctive analgesic .
- Potential for Abuse : As an opiate derivative, there is concern regarding the potential for misuse or dependence, although it is classified as a non-narcotic .
Case Studies and Clinical Applications
Several studies have documented the efficacy and safety of hydrocotarnine in clinical settings:
- Cancer Pain Management : A multicenter survey indicated that injections combining oxycodone and hydrocotarnine provided significant relief for patients experiencing severe cancer-related pain. The formulation typically includes 8 mg of oxycodone hydrochloride and 2 mg of hydrocotarnine hydrochloride .
- Pharmacokinetics : A study published in 2009 examined the pharmacokinetics of hydrocotarnine when administered with oxycodone. Results demonstrated that the combination could achieve therapeutic levels quickly while maintaining safety profiles similar to those observed with oxycodone alone .
Data Table: Summary of Research Findings
属性
IUPAC Name |
4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.BrH/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h5H,3-4,6-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLDPXIOBIJNAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1)OC)OCO3.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045392 | |
Record name | Hydrocotarnine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5985-00-2 | |
Record name | Hydrocotarnine hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005985002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrocotarnine hydrobromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrocotarnine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5985-00-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROCOTARNINE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSR2NNV6TM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell me about the structure of Hydrocotarnine Hydrobromide based on available research?
A1: this compound is an isoquinoline alkaloid. Research indicates that the heterocyclic ring of the isoquinoline within this compound adopts a half-chair conformation, while the dioxole ring adopts an envelope conformation []. Additionally, the methyl group present in the structure is rotated by 104.2 (3)° from the plane of the benzene ring it's attached to. The nitrogen atom in the heterocyclic ring is displaced from the ring plane by 0.606 (3) Å. The crystal structure is stabilized by N-H...Br hydrogen bonds [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。